6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine
Descripción
Chemical Structure and Properties:
This compound (CAS: 1538605-09-2) features a quinazolin-2-amine core substituted with a 2,6-dichloro-3,5-dimethoxyphenyl group at position 6 and an N-(2-methyl-6-nitrophenyl) moiety. The dichloro and dimethoxy substituents enhance its lipophilicity and steric bulk, while the nitro group contributes to electron-withdrawing effects, influencing solubility and reactivity . Its molecular weight is 467.3 g/mol (calculated based on formula C23H18Cl2N4O4), and it is typically synthesized via palladium-catalyzed coupling or microwave-assisted reactions .
Pharmacological Relevance: The compound is associated with fibroblast growth factor receptor (FGFR) inhibition, particularly FGFR4, due to its structural resemblance to covalent inhibitors targeting the SNAr (nucleophilic aromatic substitution) electrophilic sites .
Propiedades
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O4/c1-12-5-4-6-16(29(30)31)22(12)28-23-26-11-14-9-13(7-8-15(14)27-23)19-20(24)17(32-2)10-18(33-3)21(19)25/h4-11H,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPFTEVSSDBFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133389 | |
| Record name | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)-2-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538605-09-2 | |
| Record name | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1538605-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)-2-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine, with the CAS number 1538605-09-2, is a quinazoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that contributes to its potential pharmacological effects, including anticancer properties and inhibition of specific biological pathways.
The molecular formula of this compound is C23H18Cl2N4O4, with a molar mass of 485.32 g/mol. The structural complexity includes multiple functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N4O4 |
| Molar Mass | 485.32 g/mol |
| CAS Number | 1538605-09-2 |
Biological Activity Overview
Quinazoline derivatives are known for their broad spectrum of biological activities. The specific compound in focus has been investigated for its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that quinazoline derivatives can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that compounds similar to 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine exhibit significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism often involves the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Case Study:
In a study evaluating the activity of various quinazoline derivatives, one compound demonstrated an IC50 value of 0.096 μM against EGFR, highlighting the potential of these compounds in targeting cancer cells effectively .
Antimicrobial Activity
Quinazoline derivatives also show promising antimicrobial activity. Compounds synthesized from quinazoline cores have been tested against both gram-positive and gram-negative bacteria, as well as fungi. The activity is often attributed to their ability to disrupt microbial cell functions.
Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Quinazoline A | Staphylococcus aureus | 15 mm |
| Quinazoline B | Escherichia coli | 12 mm |
| Quinazoline C | Candida albicans | 18 mm |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : Compounds similar to 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine have shown efficacy in inhibiting EGFR, which plays a crucial role in tumor proliferation and survival.
- Antioxidant Activity : Some studies have indicated that quinazoline derivatives possess significant antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress in cells .
- Inhibition of ABC Transporters : Recent findings suggest that certain quinazoline derivatives can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), potentially enhancing the efficacy of chemotherapeutic agents by preventing drug efflux .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in FGFR Inhibition
Table 1: Key Structural and Functional Differences
Key Observations :
- Core Flexibility : The quinazoline core in the target compound allows for diverse substitutions, while indazole derivatives (e.g., 13a) exhibit higher FGFR1 potency due to enhanced hydrogen bonding with kinase domains .
- Substituent Impact : The 2-methyl-6-nitrophenyl group in the target compound may reduce solubility compared to pyridine-based analogs (e.g., 14A) but improves steric compatibility with FGFR4’s hydrophobic pockets .
- Synthetic Challenges : Lower yields (e.g., 30% for compound 15) are linked to Pd-catalyzed coupling inefficiencies, whereas microwave-assisted methods achieve higher purity (93–99.5%) .
Comparison with Non-Quinazoline FGFR Inhibitors
Table 2: Activity and Selectivity of Heterocyclic FGFR Inhibitors
Key Findings :
- Potency vs. Selectivity: Indazole derivatives (e.g., 13a) show higher enzymatic inhibition but lower selectivity compared to covalent pyridopyrimidines, which achieve sub-nanomolar activity .
- Clinical Relevance : The target compound’s discontinued commercial status () contrasts with newer analogs (e.g., pyridopyrimidines) that are currently in preclinical development .
Commercial Status :
- Alternatives : FGFR-focused libraries () offer newer analogs with improved bioavailability and stability.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and quinazoline precursors. For example, refluxing (E)-N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide with 2,5-dimethoxyaniline in acetic acid at 75°C for 2 hours yields structurally analogous quinazoline derivatives. Key optimizations include monitoring reaction progress via thin-layer chromatography (TLC), neutralization with sodium bicarbonate to terminate the reaction, and recrystallization in ethanol to purify the product, achieving ~50% yield . Adjusting stoichiometry (1:1 molar ratio) and solvent polarity (e.g., acetonitrile for improved solubility) may further enhance efficiency.
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, SCXRD analysis of N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine revealed a planar quinazoline core (r.m.s. deviation = 0.0129 Å) with intramolecular C–H···N hydrogen bonds (2.54 Å) stabilizing the conformation . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution MS for molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical mass).
- IR Spectroscopy : Detection of functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this quinazoline derivative?
- Methodological Answer : Side reactions (e.g., premature cyclization or nitro group reduction) can be minimized by:
- Temperature Control : Maintaining reflux temperatures below 80°C to avoid decomposition .
- Protecting Groups : Temporarily shielding reactive sites (e.g., methoxy or nitro groups) with acetyl or tert-butyl moieties.
- Catalyst Selection : Using Lewis acids like ZnCl₂ to direct regioselective coupling, as demonstrated in related quinazoline syntheses .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to assess interactions. For instance, docking studies of 4-anilinoquinazolines revealed hydrogen bonding between the quinazoline core and kinase ATP-binding pockets (e.g., EGFR-TK). Key steps:
- Ligand Preparation : Optimize 3D structure using DFT (B3LYP/6-31G* basis set).
- Target Selection : Retrieve protein structures from PDB (e.g., 1M17 for EGFR).
- Binding Energy Calculation : Compare ΔG values (< -8 kcal/mol suggests high affinity) .
Q. What experimental approaches resolve contradictions in reported biological activities of similar quinazoline derivatives?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from assay conditions or impurity profiles. Resolution strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Analytical Purity Checks : HPLC-MS (>95% purity) to exclude confounding by-products.
- Dose-Response Curves : Compare EC₅₀ trends across multiple cell lines (e.g., HCT-116 vs. MCF-7) .
Q. How do steric and electronic effects of substituents (e.g., dichloro, nitro groups) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Substituent effects are evaluated via:
- LogP Measurements : Experimental shake-flask method or computational tools (e.g., ChemAxon) to assess lipophilicity. The nitro group increases polarity (LogP ~3.5), while methoxy groups enhance membrane permeability .
- Metabolic Stability : Liver microsome assays (e.g., human hepatocytes) to track CYP450-mediated degradation.
- QSAR Modeling : Correlate substituent Hammett constants (σ) with bioavailability metrics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) may arise from crystal packing forces or solvent effects. Mitigation steps:
- Multiconformational Analysis : Compare SCXRD data with gas-phase DFT-optimized structures.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking vs. van der Waals forces) .
- Solvent Modeling : Include explicit solvent molecules in MD simulations to mimic crystallographic environments .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s apoptosis-inducing activity?
- Methodological Answer : High-throughput caspase-3 activation assays (e.g., fluorogenic DEVD-AMC substrate) are effective. For example, 4-anilinoquinazolines showed caspase-3 activation at 10 µM in Jurkat cells, validated via flow cytometry (Annexin V/PI staining) . Parallel assays (e.g., mitochondrial membrane potential via JC-1 dye) confirm mechanistic specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
